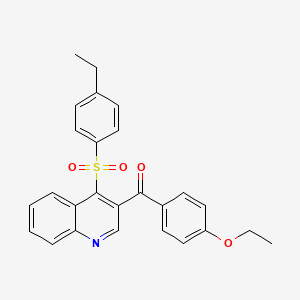
(4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)methanone” is an organic compound with the molecular formula C26H23NO4S . It has an average mass of 445.530 Da and a monoisotopic mass of 445.134766 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It contains a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring. Attached to this core are ethoxyphenyl and ethylphenylsulfonyl groups .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 697.3±55.0 °C at 760 mmHg, and a flash point of 375.5±31.5 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds . Its polar surface area is 82 Å2 .科学的研究の応用
Synthesis of Metabolites and Derivatives
Research has explored the synthesis of metabolites and derivatives related to quinoline compounds. One study details efficient syntheses of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), showcasing the use of methanesulfonyl as a protective group for the phenolic hydroxy in Friedel–Crafts reactions. This methodology enabled a simpler synthetic route in high yield, contributing to the broader understanding of quinoline derivative synthesis (Mizuno et al., 2006).
Electrochemical Synthesis and Properties
Another study focuses on the electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives with anti-stress oxidative properties, starting from (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone. This work highlights the potential of electrochemical methods in creating compounds with significant biological activities (Largeron & Fleury, 1998).
Radiosynthesis for Medical Applications
The radiosynthesis of carbon-14 labeled compounds, such as [14C]XEN-D0401, a novel BK channel activator, demonstrates the application of (4-ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)methanone derivatives in medical research, particularly in drug development and pharmacokinetic studies (Kitson et al., 2010).
Antibacterial Activity
Research into quinoxaline sulfonamides synthesized from quinoline derivatives has revealed their promising antibacterial activities against Staphylococcus spp. and Escherichia coli, suggesting potential applications in the development of new antimicrobial agents (Alavi et al., 2017).
Antiestrogenic Activity
One study described the synthesis and antiestrogenic activity of a dihydronaphthalene derivative, highlighting the therapeutic potential of quinoline derivatives in hormone-related disorders (Jones et al., 1979).
Corrosion Inhibition
Quinoxalines, including those derived from quinoline compounds, have been studied for their corrosion inhibition efficiencies, indicating their utility in protecting metals against corrosion in acidic environments (Zarrouk et al., 2014).
将来の方向性
特性
IUPAC Name |
(4-ethoxyphenyl)-[4-(4-ethylphenyl)sulfonylquinolin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4S/c1-3-18-9-15-21(16-10-18)32(29,30)26-22-7-5-6-8-24(22)27-17-23(26)25(28)19-11-13-20(14-12-19)31-4-2/h5-17H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOCHIPJPMKNPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

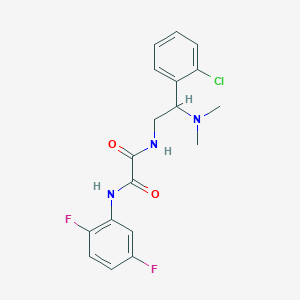
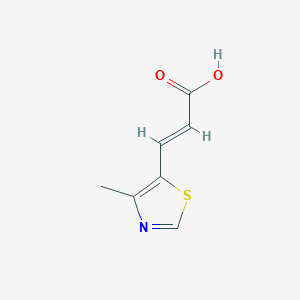


![[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2693603.png)

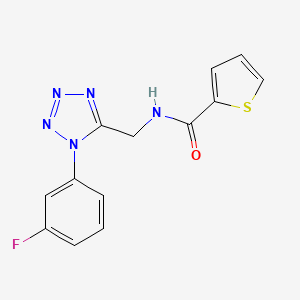
![(3Z,5Z)-1-benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one](/img/structure/B2693606.png)
![8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2693608.png)
![2-(2,4-Dimethylphenyl)-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2693610.png)
![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2693611.png)
![2-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2693612.png)
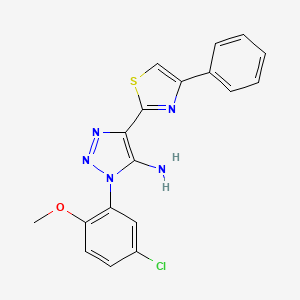
![3-chloro-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B2693617.png)